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molecular formula C10H12ClNO2 B1296652 Ethyl N-(4-chlorophenyl)glycinate CAS No. 2521-89-3

Ethyl N-(4-chlorophenyl)glycinate

Cat. No. B1296652
M. Wt: 213.66 g/mol
InChI Key: ZNVVKZDSSWMTGQ-UHFFFAOYSA-N
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Patent
US08912186B2

Procedure details

Sodium acetate trihydrate (6 g) was added to a solution of commercial ethyl chloroacetate (6.2 g) and commercial 4-chloroaniline (6.4 g) in ethanol (5 ml). The mixture was heated to reflux for 5 h. After cooling in an ice bath the product precipitates. The solid was collected by suction filtration and washed with water. The still wet product was recrystallised from ethanol to give ethyl N-(4-chlorophenyl)glycinate (5.99 g) as greyish crystals.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.C([O-])(=O)C.[Na+].Cl[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([NH2:21])=[CH:19][CH:18]=1>C(O)C>[Cl:16][C:17]1[CH:23]=[CH:22][C:20]([NH:21][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:19][CH:18]=1 |f:0.1.2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
6.2 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath the product
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The still wet product was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.99 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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